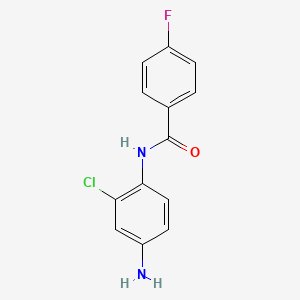

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWZAQLZYJBONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoic acid and 4-fluoroaniline.

Amide Formation: The carboxylic acid group of 4-amino-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-fluoroaniline to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group in N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide can undergo electrophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Reagents such as halogens (e.g., bromine, iodine) and catalysts like iron(III) chloride.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

Major Products:

Substitution: Formation of substituted benzamides.

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biological Probes: The compound can be used as a probe to study biological processes involving amide bonds and aromatic substitutions.

Medicine:

Pharmaceutical Development:

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the benzamide scaffold significantly impacts solubility, melting points, and stability. Key comparisons include:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and membrane permeability compared to chlorine .

- Hydroxyl vs. Amino: A17’s hydroxyl group increases solubility (10.6 mg/mL in DMSO) but may reduce bioavailability due to hydrogen bonding .

- Hybrid Scaffolds : Derivatives like Z-4a (melting point: 183–249°C) demonstrate that fused-ring systems improve thermal stability but may complicate synthesis (yield: 34.9%) .

(a) Anticancer and Antimicrobial Activity

- A17 : Derived from niclosamide, A17 retains antiparasitic activity but with improved solubility over niclosamide (1.6 mg/mL vs. 10.6 mg/mL) .

- N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide : Promotes retinal neuritogenesis, suggesting neuroprotective applications .

(b) Enzyme Interactions

- 4-Aminobenzamide derivatives: Act as poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting the role of amino groups in enzyme binding .

Biological Activity

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amine group, a chlorinated aromatic ring, and a fluorinated benzamide moiety. Its chemical formula is C13H11ClF N3O. The presence of these functional groups allows for various interactions with biological systems, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. Such interactions can lead to significant changes in cellular pathways, resulting in therapeutic effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical biological processes, potentially leading to therapeutic benefits in various diseases.

- Receptor Modulation : It may also act on specific receptors, altering signaling pathways that are crucial for cellular function.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. For instance, derivatives of this compound have demonstrated potent inhibitory effects against human adenovirus (HAdV), with some analogues showing selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it exhibits cytotoxicity against various cancer cell lines, including leukemia cells . The mechanism involves apoptosis induction and cell cycle arrest, making it a promising candidate for cancer therapy.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Contains hydroxyl group | Potent HAdV inhibitor |

| N-(4-Amino-2-chlorophenyl)-4-methylbenzamide | Methyl substitution | Varies in anticancer activity |

| N-(4-Amino-2-chlorophenyl)-4-nitrobenzamide | Nitro substitution | Exhibits cytotoxic properties |

The unique combination of amino, chlorine, and fluorine substituents in this compound enhances its efficacy and specificity compared to these analogues.

Case Studies and Research Findings

- In Vitro Studies : A study reported that compounds derived from this compound exhibited sub-micromolar potency against HAdV, indicating strong antiviral activity. The most effective derivative showed an IC50 value of 0.27 μM with low cytotoxicity .

- Mechanistic Insights : Preliminary mechanistic studies suggest that certain derivatives target the viral DNA replication process, while others interfere with later stages of the viral life cycle .

- Toxicity Assessment : In vivo studies demonstrated that selected derivatives had low toxicity profiles, with maximum tolerated doses reaching up to 150 mg/kg in animal models .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide coupling between 4-fluorobenzoyl chloride and 4-amino-2-chloroaniline. Key steps include controlling stoichiometry (1:1 molar ratio), using a base like triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C, and maintaining inert conditions to prevent oxidation of the amine group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc) is critical .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.9 ppm, amide NH at δ 10.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 265.05).

- HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 60:40, 1 mL/min).

Cross-referencing with X-ray crystallography (SHELXL refinement) resolves ambiguities in stereoelectronic effects .

Q. How can solubility challenges in biological assays be addressed?

- Methodology : Use dimethyl sulfoxide (DMSO) as a primary solvent (stock solutions at 10 mM). For aqueous assays, dilute in PBS with <0.1% DMSO. Sonication or co-solvents (e.g., cyclodextrins) enhance dispersion. Dynamic light scattering (DLS) monitors aggregation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neurotrophic effects)?

- Methodology :

- Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.

- Dose-Response Studies : Use IC curves to differentiate primary effects (e.g., COX-2 inhibition at nM ranges) from secondary neuritogenesis promotion (µM ranges) .

- Pathway Analysis : RNA-seq or phosphoproteomics can clarify downstream signaling (e.g., NF-κB vs. TrkA activation) .

Q. How can computational methods predict binding modes and optimize derivative design?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR). The fluorobenzamide moiety shows π-π stacking with Tyr355.

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl at position 2) with bioactivity. Hammett constants (σ) predict electron-withdrawing effects on amide reactivity .

Q. What crystallographic techniques refine structural ambiguities in polymorphic forms?

- Methodology :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R1 < 0.05, wR2 < 0.15.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts in crystal packing) .

Key Considerations

- Contradiction Management : Discrepancies in bioactivity may stem from assay conditions (e.g., cell line variability). Validate findings across multiple models (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y for neurotrophic assays) .

- Stereochemical Purity : Chiral HPLC (Daicel CHIRALPAK IA) ensures enantiomeric excess >99% for derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.